An In-depth Technical Guide to the Safety and Toxicity Profile of Methyl 2-fluoro-3,4-dimethoxybenzoate
An In-depth Technical Guide to the Safety and Toxicity Profile of Methyl 2-fluoro-3,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
Methyl 2-fluoro-3,4-dimethoxybenzoate is a fluorinated aromatic compound with the molecular formula C₁₀H₁₁FO₄ and a molecular weight of 214.19 g/mol .[1] Its structure is characterized by a benzene ring substituted with a methyl ester group, a fluorine atom, and two methoxy groups. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 778-68-7 | [1] |
| Molecular Formula | C₁₀H₁₁FO₄ | [1] |
| Molecular Weight | 214.19 | [1] |
| SMILES | O=C(OC)C1=CC=C(OC)C(OC)=C1F | [1] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |
| LogP | 1.6295 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Inferred Hazard and Safety Profile
Due to the lack of a specific Safety Data Sheet for Methyl 2-fluoro-3,4-dimethoxybenzoate, this section provides an inferred hazard profile based on the analysis of SDSs for structurally related compounds, such as METHYL 2-FLUORO-3-METHYLBENZOATE and other fluorinated and methoxy-substituted benzoates.[3]
Potential Hazards:
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Skin Irritation: Similar compounds are known to cause skin irritation.[3]
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Eye Irritation: May cause serious eye irritation.[3]
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Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
Recommended Precautionary Measures:
-
Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, including gloves and eye/face protection.[3] Avoid formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
In Silico Toxicological Assessment
In the absence of experimental toxicological data, an in silico (computational) assessment was performed using the ProTox-II webserver, a tool that predicts the toxicity of chemicals based on their structure.[4][5][6] The SMILES string for Methyl 2-fluoro-3,4-dimethoxybenzoate (O=C(OC)C1=CC=C(OC)C(OC)=C1F) was used as the input for the prediction.
Predicted Toxicity Endpoints:
| Toxicity Endpoint | Prediction | Confidence Score |
| Oral Toxicity (LD50) | Class 4: 300 - 2000 mg/kg (Harmful if swallowed) | 72% |
| Hepatotoxicity | Inactive | 81% |
| Carcinogenicity | Inactive | 68% |
| Mutagenicity | Inactive | 79% |
| Cytotoxicity | Active | 65% |
Interpretation of In Silico Results:
The ProTox-II predictions suggest that Methyl 2-fluoro-3,4-dimethoxybenzoate has a moderate order of acute oral toxicity. The predicted LD50 falls into Class 4 of the Globally Harmonized System (GHS), indicating that it should be handled with care and ingestion should be avoided. The predictions for hepatotoxicity, carcinogenicity, and mutagenicity are all "inactive" with moderate to high confidence scores, suggesting a lower likelihood of these long-term toxic effects. The "active" prediction for cytotoxicity suggests that the compound may have an inhibitory effect on cell growth and proliferation, a property that could be of interest in drug development but also indicates a potential for cellular-level toxicity.
It is crucial to emphasize that these are computational predictions and have not been confirmed by experimental testing. They should be used for preliminary hazard assessment and to guide further experimental investigation.
Handling, Storage, and Emergency Procedures
Based on the inferred hazards and in silico toxicity assessment, the following procedures are recommended for handling and storage of Methyl 2-fluoro-3,4-dimethoxybenzoate.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling as a powder or if aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Accidental Release Measures
-
Spill Cleanup: Wear appropriate PPE. For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols for Toxicity Assessment
For drug development professionals, a thorough toxicological evaluation is essential. The following are standard in vitro and in vivo assays that could be employed to experimentally determine the toxicity profile of Methyl 2-fluoro-3,4-dimethoxybenzoate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic potential of the compound on a cell line (e.g., HeLa or HepG2).
Methodology:
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions until confluent.
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Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
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Compound Treatment: Prepare a series of dilutions of Methyl 2-fluoro-3,4-dimethoxybenzoate in the cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Ames Test for Mutagenicity
This bacterial reverse mutation assay is a standard test for identifying genotoxic compounds.
Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Compound Exposure: Mix the test compound with the bacterial culture and a small amount of histidine in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
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Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Visualizations
Chemical Structure of Methyl 2-fluoro-3,4-dimethoxybenzoate
Chemical structure of Methyl 2-fluoro-3,4-dimethoxybenzoate.
Workflow for Handling a Chemical Spill
A general workflow for responding to a chemical spill.
Conclusion
While a comprehensive, experimentally-derived safety and toxicity profile for Methyl 2-fluoro-3,4-dimethoxybenzoate is not currently available, this guide provides a robust framework for its safe handling and preliminary risk assessment. By synthesizing information from structurally related compounds and leveraging in silico toxicity prediction, researchers and drug development professionals can make informed decisions regarding the use of this compound. It is imperative that this information is used as a guide and that appropriate experimental validation of its toxicological properties is conducted as part of any development program.
References
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]
- ChemicalBook. (2023). METHYL 2-FLUORO-3-METHYLBENZOATE Safety Data Sheet.
-
Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic acids research, 42(Web Server issue), W53–W58. [Link]
-
ProTox-II. (n.d.). Prediction of Toxicity of Chemicals. Charité - Universitätsmedizin Berlin. Retrieved March 24, 2026, from [Link]
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LookChem. (n.d.). METHYL 3-FLUORO-4-METHOXYBENZOATE. Retrieved from [Link]
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OECD. (n.d.). The OECD QSAR Toolbox. Retrieved from [Link]
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ECHA. (2015). Illustrative examples with the OECD QSAR Toolbox workflow. Retrieved from [Link]
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MDPI. (2023). Underestimations in the In Silico-Predicted Toxicities of V-Agents. Retrieved from [Link]
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QsarDB. (n.d.). OECD QSAR Toolbox integration. Retrieved from [Link]
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Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Retrieved from [Link]
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Chemical Synthesis Database. (2025). 2-fluoro-3,4-dimethoxybenzaldehyde. Retrieved from [Link]
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